N-Dodecyl-4-Hydroxybenzamide: Chemical Structure, Synthesis, and Analytical Characterization
N-Dodecyl-4-Hydroxybenzamide: Chemical Structure, Synthesis, and Analytical Characterization
Executive Summary
In the landscape of synthetic amphiphiles, N-dodecyl-4-hydroxybenzamide (CAS: 146501-46-4) stands out as a highly versatile molecule bridging the gap between lipid-like hydrophobicity and phenolic hydrogen-bonding capabilities. Characterized by its 12-carbon aliphatic tail and a para-hydroxyl substituted benzamide head, this compound exhibits unique surfactant properties that are increasingly leveraged in drug delivery systems and antimicrobial research[1][2].
Unlike its methoxy counterparts, the presence of the free phenolic hydroxyl group fundamentally alters its solubility, reactivity, and biological interaction profile[1]. This whitepaper provides an authoritative, in-depth guide to the rational synthesis, structural profiling, and analytical validation of N-dodecyl-4-hydroxybenzamide, designed to equip scientists with field-proven, self-validating methodologies.
Chemical Architecture & Physicochemical Profiling
The molecular architecture of N-dodecyl-4-hydroxybenzamide ( C19H31NO2 ) is defined by a structural dichotomy:
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The Hydrophobic Tail: A flexible, unbranched dodecyl chain that drives spontaneous self-assembly and micellization in aqueous media.
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The Hydrophilic Head: A 4-hydroxybenzamide moiety that serves as both a hydrogen bond donor (via the -OH and -NH groups) and acceptor (via the carbonyl =O and phenolic -O).
This dual nature allows the molecule to effectively reduce surface tension, making it an excellent candidate for solubilizing poorly bioavailable, highly hydrophobic active pharmaceutical ingredients (APIs)[2].
Quantitative Data Summary
| Parameter | Value | Analytical / Predictive Source |
| IUPAC Name | N-dodecyl-4-hydroxybenzamide | Nomenclature Standard |
| CAS Registry Number | 146501-46-4 | [3] |
| Molecular Formula | C19H31NO2 | Elemental Composition |
| Molecular Weight | 305.5 g/mol | Mass Spectrometry[3] |
| Topological Polar Surface Area | 49.3 Ų | Computational Model[3] |
| Hydrogen Bond Donors | 2 (Phenol -OH, Amide -NH) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (Phenol -O, Carbonyl =O) | Structural Analysis |
| Toxicity Similarity Index | 0.91 (vs N-octyl analog) | [4] |
Rational Synthesis & Mechanistic Workflow
Direct thermal amidation of 4-hydroxybenzoic acid with dodecylamine requires harsh conditions (>160°C) that risk thermal degradation and oxidation of the sensitive phenolic hydroxyl group. To circumvent this, a mild carbodiimide-mediated coupling strategy is employed.
Using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) allows the reaction to proceed at room temperature. Causality in design: DIC activates the carboxylic acid, while HOBt immediately traps the O-acylisourea intermediate to form a stable, yet highly reactive, benzotriazole active ester. This prevents the formation of unreactive N-acylurea byproducts and protects the phenolic group from unwanted side reactions[5].
Fig 1: Reaction workflow for the synthesis of N-dodecyl-4-hydroxybenzamide via DIC/HOBt coupling.
Protocol 1: Optimized Synthesis of N-dodecyl-4-hydroxybenzamide
This protocol is designed as a self-validating system; the precipitation of byproducts serves as a visual indicator of reaction progress.
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Carboxyl Activation: Dissolve 1.0 equivalent of 4-hydroxybenzoic acid in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the flask to 0°C. Add 1.1 equivalents of HOBt followed by dropwise addition of 1.1 equivalents of DIC.
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Expert Insight: Cooling prevents the exothermic degradation of the active ester. Anhydrous conditions are critical, as water will competitively hydrolyze the active ester back to the starting material.
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Nucleophilic Addition: Slowly add 1.0 equivalent of dodecylamine (dissolved in a minimal amount of THF) dropwise over 30 minutes.
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Expert Insight: Dropwise addition maintains a low concentration of the free amine, preventing localized basicity spikes that could prematurely deprotonate the phenol.
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Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Workup & Purification: Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.
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Expert Insight: DIU is highly insoluble in THF. A heavy white precipitate is a self-validating visual confirmation that the carbodiimide coupling was successful. Concentrate the filtrate in vacuo and recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
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Analytical Characterization & Validation
Synthesis is only half the battle; rigorous analytical validation ensures batch-to-batch reproducibility. For amphiphilic molecules like N-dodecyl-4-hydroxybenzamide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming both purity and molecular weight.
Protocol 2: LC-MS Analytical Validation Workflow
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Sample Preparation: Dissolve the purified crystal in LC-MS grade Methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
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Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Expert Insight: Why use an acidic mobile phase? The 0.1% Formic Acid suppresses the ionization of the phenolic hydroxyl group (pKa ~9.3). Keeping the molecule in its neutral state during reverse-phase retention prevents peak tailing and ensures sharp, reproducible chromatographic resolution. The C18 stationary phase will strongly retain the hydrophobic dodecyl chain, requiring a high percentage of Mobile Phase B to elute.
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Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Expert Insight: In the acidic ESI+ source, the amide nitrogen readily accepts a proton. You will observe a distinct [M+H]+ pseudo-molecular ion peak at m/z 306.2 , confirming the molecular weight of 305.5 g/mol [3].
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Functional Applications & Mechanism of Action
The structural uniqueness of N-dodecyl-4-hydroxybenzamide provides distinct surfactant properties effective for applications requiring both hydrophobic and hydrophilic interactions[1].
In pharmaceutical formulations, it is utilized as a micellar drug delivery agent. When the concentration of the monomer exceeds its Critical Micelle Concentration (CMC), the dodecyl tails aggregate to escape water, forming a hydrophobic core. This core acts as a reservoir, encapsulating poorly soluble hydrophobic drugs and drastically enhancing their systemic bioavailability[2]. Furthermore, research indicates that the compound exhibits potential antimicrobial properties, likely due to the ability of the surfactant to disrupt bacterial cell membranes while the phenolic group interacts with membrane-bound proteins[2].
Fig 2: Mechanism of micellar self-assembly and hydrophobic drug encapsulation by the amphiphile.
Conclusion
N-dodecyl-4-hydroxybenzamide is a sophisticated amphiphile whose utility is dictated by the precise balance between its long aliphatic tail and its hydrogen-bonding phenolic head. By utilizing mild, carbodiimide-mediated synthetic routes and validating the product through pH-controlled LC-MS workflows, researchers can reliably produce and characterize this compound. Its proven efficacy in reducing surface tension and encapsulating hydrophobic APIs cements its value in the next generation of drug delivery and antimicrobial development.
References
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Title: Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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Title: Benzamide, N-octyl-3,4,5-trihydroxy- - Similar Compounds (DTXSID201309588) Source: EPA CompTox Chemicals Dashboard URL: [Link]
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Title: Topochemical Polymerization of a Diarylbutadiyne Derivative in the Gel and Solid States (Amidation Methodology) Source: ACS Organic Letters URL: [Link]
Sources
- 1. Buy N-dodecyl-4-methoxybenzamide | 1854-15-5 [smolecule.com]
- 2. Buy N-dodecyl-4-methoxybenzamide | 1854-15-5 [smolecule.com]
- 3. Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
